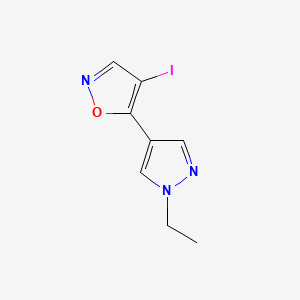

5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-ethylpyrazol-4-yl)-4-iodo-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O/c1-2-12-5-6(3-10-12)8-7(9)4-11-13-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEAHRYQAKWGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=C(C=NO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bi-heteroaryl Isoxazole Pyrazole Building Blocks for Medicinal Chemistry

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is paramount. Among the plethora of heterocyclic systems, bi-heteroaryl scaffolds composed of isoxazole and pyrazole rings have emerged as privileged structures.[1][2][3] Their prevalence in clinically approved drugs and late-stage clinical candidates underscores their significance.[1][4] This guide provides a comprehensive technical overview of bi-heteroaryl isoxazole pyrazole building blocks, delving into their synthesis, key physicochemical properties, and extensive applications in drug discovery. We will explore the causality behind synthetic choices and the logic of their application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Isoxazole-Pyrazole Scaffold

The isoxazole and pyrazole moieties are five-membered aromatic heterocycles, each possessing unique electronic and steric properties that render them highly valuable in drug design.[2][3] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, is an electron-deficient system, while the pyrazole ring, with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.

The strategic combination of these two rings into a single bi-heteroaryl scaffold offers several distinct advantages:

-

Structural Rigidity and Conformational Control: The covalent linkage of the two aromatic rings imparts a degree of conformational rigidity to the molecule. This pre-organization can lead to higher binding affinities for biological targets by reducing the entropic penalty upon binding.

-

Modulation of Physicochemical Properties: The juxtaposition of the electron-deficient isoxazole and the electron-rich/deficient nature of the pyrazole allows for fine-tuning of key properties such as lipophilicity (logP), aqueous solubility, and metabolic stability.[5]

-

Bioisosteric Replacement: The isoxazole-pyrazole core can serve as a bioisostere for other functional groups, such as amides or phenyl rings.[6][7] This strategy is often employed to improve pharmacokinetic profiles, enhance target selectivity, and circumvent patent-protected chemical space.[8][9]

-

Three-Dimensional Vectorial Diversity: The linkage between the isoxazole and pyrazole rings, along with the substitution patterns on each ring, allows for the exploration of diverse three-dimensional chemical space. This is crucial for optimizing interactions with the complex topographies of protein binding sites.

Synthetic Strategies for Bi-heteroaryl Isoxazole Pyrazole Scaffolds

The construction of bi-heteroaryl isoxazole pyrazole building blocks can be achieved through a variety of synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiochemical control.

Key Synthetic Pathways

A prevalent and versatile approach involves the sequential or convergent synthesis of the individual heterocyclic rings followed by their coupling. A common disconnection strategy involves the formation of a key intermediate, such as a chalcone or a 1,3-dicarbonyl compound, which can then be cyclized to form either the isoxazole or the pyrazole ring.

A General Synthetic Workflow

Caption: A general workflow for the synthesis of isoxazole and pyrazole scaffolds from common starting materials.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone Intermediate

This protocol details a common method for the synthesis of a 3,5-disubstituted isoxazole, a key component of many bi-heteroaryl structures. The reaction proceeds via the cyclization of a chalcone intermediate with hydroxylamine hydrochloride.[10]

Step 1: Synthesis of the Chalcone Intermediate (e.g., (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one)

-

To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the chalcone derivative.

Step 2: Cyclization to the Isoxazole

-

To a solution of the chalcone derivative (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq).

-

Add a solution of sodium acetate (2.0 eq) in hot acetic acid.

-

Reflux the resulting mixture for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.[10]

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a highly efficient one-pot synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and aldehydes, which can be subsequently linked to an isoxazole core.[11]

-

To a solution of the terminal alkyne (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the aldehyde (1.0 eq) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Add a solution of molecular iodine (1.5 eq) in THF and stir for 2 hours.

-

Add hydrazine hydrate or a substituted hydrazine (2.0 eq) and stir at room temperature for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3,5-disubstituted pyrazole.[11]

Medicinal Chemistry Applications of Bi-heteroaryl Isoxazole Pyrazole Scaffolds

The versatility of the isoxazole-pyrazole scaffold is reflected in its broad range of biological activities. These building blocks have been successfully incorporated into molecules targeting a diverse array of diseases.[2][3]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of isoxazole-pyrazole derivatives.[4][12] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

A notable example is the development of pyrazole-isoxazole hybrids as tubulin polymerization inhibitors.[13] These compounds are designed with a three-ring scaffold, where the isoxazole or pyrazole acts as the central B-ring, flanked by two aryl rings (A and C). Certain derivatives have shown promising cytotoxicity against various cancer cell lines, arresting the cell cycle in the G2/M phase.[13]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 15a | HeLa | 0.4 | [13] |

| 15b | HeLa | 1.8 | [13] |

| 15e | HeLa | 1.2 | [13] |

| 15i | HeLa | 2.7 | [13] |

| 15l | HeLa | 1.7 | [13] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Isoxazole-pyrazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15]

The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on both the isoxazole and pyrazole rings are critical for antimicrobial potency. For instance, a study on a series of pyrazole and isoxazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Gram-positive bacteria.[14]

| Compound | Organism | MIC (µg/mL) | Reference |

| 14 | Bacillus subtilis | 7.8 | [14] |

| 17 | Staphylococcus aureus | 15.62 | [14] |

| 20 | Candida albicans | 15.62 | [14] |

| 24 | Bacillus subtilis | 15.62 | [14] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The isoxazole-pyrazole scaffold has been incorporated into potent anti-inflammatory agents, often by targeting enzymes such as cyclooxygenase-2 (COX-2).[4] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole ring.

Other Therapeutic Areas

The therapeutic potential of isoxazole-pyrazole building blocks extends to a variety of other areas, including:

Structure-Activity Relationship (SAR) Insights

The rational design of potent and selective drug candidates based on the isoxazole-pyrazole scaffold relies on a thorough understanding of their structure-activity relationships.

Caption: Key points for SAR modification on the isoxazole-pyrazole scaffold.

Key SAR takeaways from various studies include:

-

Substitution on the Isoxazole Ring: The nature of the substituents at the 3- and 5-positions of the isoxazole ring significantly influences biological activity. For instance, in a series of diaryl-isoxazole anticancer agents, the presence of a 2-methylbenzyl group was found to be beneficial for potency.[18]

-

Substitution on the Pyrazole Ring: Similarly, modifications to the pyrazole ring, including the N-substituent and substituents on the carbon atoms, can dramatically alter the pharmacological profile.

-

Inter-ring Linkage: The nature of the linker connecting the isoxazole and pyrazole rings, or the direct linkage itself, affects the overall conformation and, consequently, the interaction with the biological target.

Conclusion and Future Perspectives

Bi-heteroaryl isoxazole pyrazole building blocks represent a highly valuable and versatile platform in medicinal chemistry. Their inherent structural and electronic properties, coupled with their synthetic tractability, have led to their successful application in a wide range of therapeutic areas. The continued exploration of novel synthetic methodologies, particularly those that allow for precise control over substitution patterns and stereochemistry, will undoubtedly expand the utility of these scaffolds.

Future research in this area will likely focus on:

-

The development of multi-targeted ligands that can simultaneously modulate several key proteins in a disease pathway.

-

The application of computational methods, such as molecular docking and machine learning, to guide the design of novel isoxazole-pyrazole derivatives with improved potency and selectivity.

-

The incorporation of these building blocks into more complex molecular architectures, such as macrocycles and proteolysis-targeting chimeras (PROTACs).

As our understanding of disease biology deepens, the strategic deployment of privileged scaffolds like the bi-heteroaryl isoxazole pyrazole will remain a cornerstone of successful drug discovery campaigns.

References

-

Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Available at: [Link]

-

Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Organic Chemistry Portal. Available at: [Link]

-

Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. PMC. Available at: [Link]

-

Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment. PMC. Available at: [Link]

-

Recent Updates in Curcumin Pyrazole and Isoxazole Derivatives: Synthesis and Biological Application. PubMed. Available at: [Link]

-

Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. Available at: [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

-

1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

-

Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry. Available at: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]

-

Bioisosteric Replacements. Chemspace. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Available at: [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Available at: [Link]

-

The synthesis of isoxazole and pyrazole. ResearchGate. Available at: [Link]

-

Synthesis of pyrazoles and isoxazoles as potent alpha(v)beta3 receptor antagonists. PubMed. Available at: [Link]

-

An efficient synthesis of novel isoxazole bearing pyrazole derivatives via [3+2] heteroannulation using cupric acetate. ResearchGate. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem-space.com [chem-space.com]

- 8. drughunter.com [drughunter.com]

- 9. mch.estranky.sk [mch.estranky.sk]

- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]

- 12. Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Application of 5-Substituted 4-Iodoisoxazole Derivatives: A Versatile Scaffold for Drug Discovery

Abstract

The isoxazole ring is a privileged five-membered heterocyclic motif integral to numerous pharmaceutical agents due to its diverse biological activities and favorable physicochemical properties.[1][2][3][4] This guide focuses on a particularly valuable subclass: 5-substituted 4-iodoisoxazoles. The introduction of an iodine atom at the C4 position provides a versatile synthetic handle for extensive molecular elaboration through modern cross-coupling chemistry. We present an in-depth analysis of the primary synthetic methodologies for accessing this core structure, with a focus on the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Furthermore, this guide details the subsequent derivatization strategies, primarily palladium-catalyzed reactions, that unlock access to complex, polysubstituted isoxazoles. By exploring the known biological activities associated with these derivatives—ranging from anti-inflammatory to anticancer—we highlight the scaffold's significant potential for researchers, scientists, and drug development professionals in the creation of novel therapeutic agents.[1][5][6]

Introduction: The Strategic Value of the 4-Iodoisoxazole Core

The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[2] Its value stems from its ability to act as a bioisostere for other functional groups and its participation in key binding interactions with biological targets.[6] The strategic functionalization of this core is paramount for tuning pharmacological properties.

The introduction of a halogen, specifically iodine, at the 4-position of the isoxazole ring transforms it from a simple heterocyclic core into a powerful building block for combinatorial chemistry and targeted synthesis. The carbon-iodine bond is sufficiently labile to participate in a host of transition metal-catalyzed cross-coupling reactions, allowing for the systematic and predictable installation of a wide variety of substituents. This approach enables the rapid exploration of chemical space around the isoxazole core, which is a critical activity in modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[7]

Core Synthetic Methodology: Electrophilic Cyclization

The most robust and widely adopted method for the synthesis of 5-substituted 4-iodoisoxazoles is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[7] This methodology is valued for its mild reaction conditions, high yields, and broad tolerance of various functional groups.

Mechanistic Rationale

The reaction is initiated by the attack of the alkyne's π-bond on an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂). This forms a cyclic iodonium intermediate, which is then subjected to an intramolecular nucleophilic attack by the oxime nitrogen. Subsequent elimination of a proton and the methyl group (as a cation) leads to the formation of the aromatic isoxazole ring. The choice of ICl is often preferred as it is a more potent electrophile, frequently leading to faster reactions and higher yields.

General Experimental Protocol: ICl-Mediated Cyclization

This protocol describes a representative procedure for the synthesis of a 3,5-disubstituted 4-iodoisoxazole.

Materials:

-

2-Alkyn-1-one O-methyl oxime (1.0 equiv)

-

Iodine monochloride (1.0 M solution in CH₂Cl₂) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-alkyn-1-one O-methyl oxime substrate in dichloromethane at room temperature under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the iodine monochloride solution dropwise to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-substituted 4-iodoisoxazole derivative.

Synthetic Workflow and Substrate Scope

The electrophilic cyclization pathway is highly versatile, accommodating a wide range of substituents at both the R¹ (C3) and R² (C5) positions.

Caption: Workflow for 4-iodoisoxazole synthesis.

The methodology tolerates sterically demanding groups and various functional groups, including heterocycles, making it suitable for generating diverse compound libraries.[7]

| R¹ (at C3) | R² (at C5) | Yield (%) | Reference |

| Phenyl | Phenyl | 95 | [7] |

| 4-Methoxyphenyl | Phenyl | 92 | [7] |

| Thiophen-2-yl | Phenyl | 88 | [7] |

| Phenyl | Cyclohexyl | 90 | [7] |

| Methyl | 4-Fluorophenyl | 85 | [7] |

Table 1: Representative yields for the ICl-mediated synthesis of various 3,5-disubstituted 4-iodoisoxazoles.[7]

Chemical Reactivity: The 4-Iodo Group as a Synthetic Linchpin

The primary utility of the 4-iodoisoxazole core lies in its capacity for further functionalization via palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for efficient coupling under relatively mild conditions.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Reaction with aryl, heteroaryl, or alkyl boronic acids or esters to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. This is one of the most widely used methods for introducing new carbon frameworks.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable in medicinal chemistry for their linear geometry and ability to act as linkers or pharmacophores.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.

Caption: Cross-coupling reactions of 4-iodoisoxazoles.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the arylation of a 4-iodoisoxazole.

Materials:

-

3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a reaction vessel, add the 4-iodoisoxazole, arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with nitrogen or argon for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the 3,4,5-trisubstituted isoxazole product.

Applications in Drug Discovery

The synthetic versatility of 5-substituted 4-iodoisoxazoles makes them highly attractive scaffolds for developing novel therapeutics. The ability to systematically modify all three positions (C3, C4, and C5) allows for fine-tuning of structure-activity relationships (SAR).

Library Synthesis for High-Throughput Screening

The robust nature of the synthesis and subsequent cross-coupling reactions makes this scaffold ideal for parallel synthesis and the generation of large compound libraries. By varying the initial alkynone and the coupling partners, thousands of distinct molecules can be created and screened against a wide range of biological targets.[7]

Known Biological Activities

Derivatives of the isoxazole core have demonstrated a broad spectrum of pharmacological activities.

| Biological Activity | Target/Mechanism (if known) | Example Substituent Pattern | References |

| Anti-inflammatory | COX-2 Inhibition | 3-Aryl, 4-Aryl, 5-Aryl (e.g., Valdecoxib) | [2][7] |

| Anticancer | Various | Polysubstituted aryl and heteroaryl groups | [1][3][4] |

| Antibacterial/Antifungal | Broad Spectrum | Varied, often containing thiazole or benzimidazole | [5][8][9] |

| Anticonvulsant | Voltage-gated sodium channels | 3-(2-Chlorophenyl)-5-methyl | [6] |

| Antitubercular | M. tuberculosis strains | N-(anilinomethyl) and related structures | [5] |

Table 2: Summary of reported biological activities for substituted isoxazole derivatives.

Case Study: A Synthetic Route to Valdecoxib Analogs

Valdecoxib is a potent and selective COX-2 inhibitor. The 4-iodoisoxazole scaffold provides a direct and efficient route to create analogs of this important drug. Starting with 3-phenyl-5-(sulfonamidophenyl)-4-iodoisoxazole, a Suzuki coupling reaction can be used to introduce various aryl or heteroaryl groups at the 4-position, enabling a detailed exploration of the SAR for this critical region of the molecule. This approach was instrumental in understanding the structural requirements for potent COX-2 inhibition.[7]

Conclusion and Future Outlook

5-Substituted 4-iodoisoxazoles represent a premier class of chemical intermediates for drug discovery and medicinal chemistry. Their synthesis is efficient and scalable, while the C4-iodo group serves as a versatile handle for introducing molecular diversity through reliable and high-yielding cross-coupling reactions. The wide range of biological activities already associated with this scaffold underscores its vast potential.[1][3] Future research will likely focus on exploring novel coupling partners, developing multi-targeted ligands, and applying these building blocks to new and challenging biological targets, further cementing the role of the 4-iodoisoxazole core in the development of next-generation therapeutics.

References

-

Knight, D. W., & Little, P. B. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 7(21), 4741–4743. Available from: [Link]

-

Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(11), 100755. Available from: [Link]

-

Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]

-

Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. Available from: [Link]

-

Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012). EVALUATION AND STUDIES ON THE STRUCTURAL IMPACT OF SUBSTITUTED 4, 5-DIHYDROISOXAZOLES ON THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 143-146. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

Unknown. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Available from: [Link]

-

Unknown. (n.d.). Synthesis of 4,5‐diphenylisoxazole derivatives. ResearchGate. Available from: [Link]

-

Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(2), 1-13. Available from: [Link]

-

Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

-

Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

-

Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

-

Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1641. Available from: [Link]

-

Unknown. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available from: [Link]

-

Ghorai, P., et al. (n.d.). Possible reaction mechanism for the synthesis of 5-iodo-1,4-substituted... ResearchGate. Available from: [Link]

-

Le, H. T., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2236–2244. Available from: [Link]

-

Unknown. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Chen, C. H., et al. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Dalton Transactions, 41(26), 7855–7864. Available from: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. nbinno.com [nbinno.com]

- 7. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. iajps.com [iajps.com]

An In-depth Technical Guide to Determining the Solubility Profile of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel heterocyclic compound, 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole, in dimethyl sulfoxide (DMSO). Recognizing the critical role of solubility in the early stages of drug discovery, this document outlines the fundamental principles governing solubility in DMSO, presents detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, and offers insights into data interpretation and troubleshooting. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a crucial parameter for advancing a compound through the drug development pipeline.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to erratic and unreliable results in biological assays, underestimation of toxicity, and significant hurdles in formulation development.[3]

5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole is a heterocyclic compound featuring both a pyrazole and an isoxazole moiety. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] However, the presence of aromatic rings and a halogen atom may contribute to low aqueous solubility.[6] Therefore, a thorough understanding of its solubility characteristics is essential from the outset of any research and development program.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[7][8] It serves as the primary vehicle for creating high-concentration stock solutions used in high-throughput screening (HTS) and various in vitro assays.[7] Consequently, accurately determining the solubility of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole in DMSO is a foundational step for ensuring the integrity and reproducibility of subsequent biological evaluations.

This guide will provide the necessary theoretical background and practical, field-proven protocols to empower researchers to meticulously characterize the solubility of this, and similar, novel compounds.

The Role of DMSO as a Solvent in Preclinical Research

DMSO's utility in a laboratory setting stems from a unique combination of physical and chemical properties:

-

Exceptional Solvating Power : As a polar aprotic solvent, DMSO can effectively dissolve a wide array of both hydrophilic and hydrophobic molecules, making it an invaluable tool for solubilizing diverse chemical libraries.[9]

-

Miscibility with Water : DMSO is fully miscible with water, allowing for the straightforward dilution of DMSO stock solutions into aqueous buffers for biological assays.[8]

-

Biocompatibility at Low Concentrations : While high concentrations can be cytotoxic, DMSO is generally well-tolerated by most cell lines at the low final concentrations (typically <0.5%) used in assays.[10]

-

Chemical Stability : DMSO is relatively inert and does not typically react with the dissolved compounds, ensuring the integrity of the test substance.[11]

It is this combination of properties that has established DMSO as the "gold standard" solvent for compound management and screening in the pharmaceutical industry.[7][9]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[3][12]

-

Kinetic Solubility : This is a measure of the apparent solubility of a compound when it is rapidly diluted from a concentrated DMSO stock solution into an aqueous buffer.[13][14] It reflects the concentration at which a compound begins to precipitate out of a supersaturated solution under a specific set of experimental conditions (e.g., time, temperature, buffer composition).[15] Kinetic solubility is often the preferred measurement in early drug discovery due to its high-throughput nature and its relevance to the conditions of many in vitro biological assays.[3]

-

Thermodynamic Solubility : This represents the true equilibrium solubility of a compound, where the solid material is in equilibrium with the dissolved substance in a saturated solution.[16] The determination of thermodynamic solubility is a lower-throughput process that requires longer incubation times to ensure equilibrium is reached.[17] It is considered the definitive measure of a compound's intrinsic solubility and is critical for lead optimization and formulation development.[3]

The workflow for determining these two solubility parameters is depicted below:

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. solvescientific.com.au [solvescientific.com.au]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Technical Guide: Commercial Sourcing & Synthesis of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole

Executive Summary

5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors and BET bromodomain ligands. Its structural core—a 4,5-disubstituted isoxazole—serves as a critical scaffold for fragment-based drug discovery (FBDD), enabling the precise positioning of aryl substituents via palladium-catalyzed cross-coupling reactions.

Commercial Status: This molecule is not a commodity chemical available from standard catalog suppliers (e.g., Sigma-Aldrich, Fisher Scientific) as an off-the-shelf stock item. It is classified as a Custom Synthesis Candidate . Researchers must either outsource its production to specialized CROs or synthesize it in-house using commercially available precursors.

This guide provides a comprehensive roadmap for both sourcing strategies: Strategic Procurement (Buy) and Technical Synthesis (Make) .

Strategic Sourcing & Procurement

The "Make vs. Buy" Decision Matrix

Due to the absence of direct stock, the procurement strategy shifts to identifying Custom Synthesis Partners or sourcing Advanced Intermediates .

| Strategy | Recommended For | Lead Time | Cost Implication |

| Custom Synthesis (CRO) | MedChem programs requiring >5g scale with high purity (>98%). | 4–8 Weeks | High (FTE + Materials) |

| In-House Synthesis | Early-stage exploration (<1g) or rapid SAR iteration. | 1–2 Weeks | Low (Material Cost Only) |

Validated Custom Synthesis Partners

The following Contract Research Organizations (CROs) have established protocols for isoxazole/pyrazole chemistry and are recommended for quoting this specific scaffold:

-

WuXi AppTec (Global / China) – High capacity for library synthesis.

-

Enamine (Ukraine / Global) – Largest stock of building blocks; likely has the methyl analog or precursors in stock.

-

ChemPartner (China / USA) – Specialized in scaffold-based library generation.

-

Combi-Blocks (USA) – Excellent source for the precursors listed below.

Key Precursors for In-House Synthesis

If opting for in-house synthesis, the following commercially available precursors are essential. Ensure these CAS numbers are verified with your supplier.

-

Primary Precursor: 1-Ethyl-1H-pyrazole-4-carboxylic acid

-

CAS: 4027-57-0

-

Availability: High (Enamine, Combi-Blocks, Fluorochem).

-

Role: Starting material for the acetyl-pyrazole intermediate.

-

-

Alternative Precursor: 1-Ethyl-4-iodopyrazole

-

CAS: 39806-90-1

-

Availability: Moderate.[1]

-

Role: Precursor for lithiation/acylation to generate the acetyl derivative.

-

Technical Synthesis Guide (The "Make" Protocol)

This section details a robust, self-validating synthetic route designed for the preparation of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole. The route avoids unstable intermediates and utilizes standard laboratory reagents.

Retrosynthetic Analysis

The most reliable route constructs the isoxazole ring after establishing the pyrazole core, followed by late-stage regioselective iodination.

Pathway:

-

Acylation: 1-Ethyl-4-carboxylic acid

1-Ethyl-4-acetylpyrazole. -

Enaminone Formation: Reaction with DMF-DMA.

-

Cyclization: Condensation with Hydroxylamine to form the isoxazole ring.

-

Iodination: Electrophilic substitution at C-4 using NIS.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Ethyl-4-acetylpyrazole

-

Reagents: 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 4027-57-0), SOCl₂, N,O-Dimethylhydroxylamine HCl, MeMgBr.

-

Protocol:

-

Convert the acid to the Weinreb amide using EDCI/HOBt or via the acid chloride (SOCl₂ then Weinreb salt).

-

Treat the Weinreb amide with Methyl Magnesium Bromide (MeMgBr) in THF at 0°C.

-

Quench with NH₄Cl and extract with EtOAc.

-

-

Checkpoint: Confirm ketone formation via ¹H NMR (Singlet at ~2.4 ppm for acetyl -CH₃).

Step 2: Formation of Enaminone Intermediate

-

Reagents: 1-Ethyl-4-acetylpyrazole, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Protocol:

-

Dissolve the ketone in neat DMF-DMA (5–10 equiv).

-

Heat to reflux (100–110°C) for 4–12 hours.

-

Concentrate in vacuo to remove excess DMF-DMA.

-

The residue (usually a dark orange solid/oil) is used directly without purification.

-

-

Mechanism: Condensation of the acetyl methyl group with DMF-DMA generates the dimethylamino-enone.

Step 3: Isoxazole Cyclization

-

Reagents: Enaminone residue, Hydroxylamine hydrochloride (NH₂OH·HCl), Ethanol.[2]

-

Protocol:

-

Dissolve the enaminone in Ethanol (0.5 M).

-

Add NH₂OH·HCl (1.2 equiv).

-

Reflux for 2–4 hours.

-

Cool, concentrate, and partition between water and EtOAc.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

-

Result: 5-(1-Ethylpyrazol-4-yl)isoxazole.

Step 4: Regioselective Iodination

-

Reagents: 5-(1-Ethylpyrazol-4-yl)isoxazole, N-Iodosuccinimide (NIS), Acetonitrile (ACN) or TFA.

-

Protocol:

-

Validation: The C-4 position of the isoxazole is the most electron-rich and sterically accessible site for electrophilic aromatic substitution, ensuring high regioselectivity.

Visualization of Synthesis & Workflow

The following diagram illustrates the chemical pathway and the subsequent application of the molecule in drug discovery workflows.

Figure 1: Step-by-step synthetic pathway from commercially available precursors to the target iodinated isoxazole.

Applications in Drug Discovery[5][6]

Suzuki-Miyaura Cross-Coupling

The 4-iodo position is highly reactive towards Palladium-catalyzed cross-coupling. This allows researchers to rapidly generate libraries of 4,5-disubstituted isoxazoles .

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: Na₂CO₃ or K₃PO₄.

-

Solvent: Dioxane/Water (4:1) at 80–100°C.

Target Relevance

This scaffold is structurally homologous to cores found in:

-

BET Bromodomain Inhibitors: Mimics the acetyl-lysine binding motif.

-

Kinase Inhibitors: The isoxazole nitrogen can serve as a hinge binder.

Safety & Handling (MSDS Summary)

While specific MSDS data for this custom intermediate may be unavailable, handle according to the class properties of Halo-Isoxazoles :

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen). Protect from light (iodinated compounds can be photosensitive).

-

Disposal: Halogenated organic waste stream.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 4027-57-0). Retrieved from [Link]

-

Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization [organic-chemistry.org]

- 2. Synthesis of Pyrazolo pyrano oxazoles | Encyclopedia MDPI [encyclopedia.pub]

- 3. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Pharmacophore Mapping of Isoxazole-Pyrazole Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as a major class of "druggable" targets in modern drug discovery.[3] Among the diverse chemical scaffolds explored for kinase inhibition, isoxazole and pyrazole heterocycles have emerged as privileged structures due to their ability to form key interactions within the ATP-binding site.[4][5][6] This technical guide provides a comprehensive overview of the principles and practical application of pharmacophore mapping in the design and optimization of isoxazole-pyrazole-based kinase inhibitors. We will delve into the causality behind experimental choices, from initial hit identification to lead optimization, underpinned by a self-validating system of computational and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling for the rational design of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Isoxazole-Pyrazole Scaffolds

The human kinome comprises over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket.[3] This similarity presents a significant challenge in developing selective inhibitors.[1] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, has been a cornerstone in the development of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of ATP with the kinase hinge region.[4] Similarly, isoxazole and pyrazole rings are frequently incorporated into inhibitor designs to engage in crucial hydrogen bonds and occupy hydrophobic pockets within the active site.[5][7][8][9] The versatility of these scaffolds allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through targeted chemical modifications.[4]

Pharmacophore modeling has become an indispensable tool in this endeavor, providing a three-dimensional representation of the essential steric and electronic features required for optimal molecular interactions with a biological target.[10][11] By elucidating the key interaction points, pharmacophore models guide the design of novel molecules with enhanced potency and selectivity, thereby accelerating the drug discovery process.[12][13]

The Core of Kinase Inhibition: Understanding the Pharmacophoric Landscape

A pharmacophore model for a kinase inhibitor typically comprises a set of key features that dictate its binding affinity and selectivity. These features are derived from the analysis of known active ligands or the structure of the target kinase's active site.[11][14]

2.1. Key Pharmacophoric Features for Kinase Inhibitors

The most common pharmacophoric features for type I kinase inhibitors, which bind to the active conformation of the kinase, include:

-

Hydrogen Bond Acceptors (HBA): These features are crucial for interacting with the backbone amide groups of the hinge region, mimicking the adenine portion of ATP.[15]

-

Hydrogen Bond Donors (HBD): These can form interactions with specific residues in the active site, contributing to both potency and selectivity.[13]

-

Hydrophobic (HY) / Aromatic (AR) Features: These groups occupy hydrophobic pockets within the ATP-binding site, often contributing significantly to binding affinity.[15]

-

Positive/Negative Ionizable Features: These can form salt bridges with charged residues in the active site.

The spatial arrangement of these features defines the pharmacophore and serves as a blueprint for designing or identifying new inhibitors.[16]

2.2. Ligand-Based vs. Structure-Based Pharmacophore Modeling

The approach to generating a pharmacophore model depends on the available information:[13][14]

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target kinase is unknown.[13][16] It involves aligning a set of known active compounds to identify the common chemical features responsible for their biological activity.[16]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the kinase (or a closely related homolog) is available, this approach is preferred.[13][16] It involves identifying the key interaction points between the kinase and a bound ligand or by analyzing the active site to define a set of features that a potent inhibitor should possess.[10][11]

Experimental Workflow: A Self-Validating System

The development of a robust pharmacophore model is an iterative process that integrates computational modeling with experimental validation.[16] This section outlines a self-validating workflow for the pharmacophore mapping of isoxazole-pyrazole kinase inhibitors.

Diagram: Pharmacophore-Guided Kinase Inhibitor Discovery Workflow

Sources

- 1. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]

- 11. Pharmacophore Modeling - Profacgen [profacgen.com]

- 12. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. wjgnet.com [wjgnet.com]

- 16. fiveable.me [fiveable.me]

Methodological & Application

Protocol for Sonogashira coupling with 4-iodoisoxazole derivatives

Application Note & Protocol

Strategic C-C Bond Formation: A Detailed Protocol for Sonogashira Coupling with 4-Iodoisoxazole Derivatives

Introduction: The Strategic Value of Alkynyl-Isoxazoles in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The synthesis of complex molecules for drug development often hinges on the ability to form carbon-carbon bonds reliably and efficiently.

The Sonogashira cross-coupling reaction stands as a cornerstone of organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5][6] This reaction is particularly valuable for functionalizing heterocyclic systems like isoxazoles. The use of 4-iodoisoxazole as a substrate is advantageous due to the high reactivity of the carbon-iodine bond in the catalytic cycle, which generally follows the reactivity trend of I > OTf > Br >> Cl.[6][7]

This guide provides a comprehensive protocol for the palladium and copper-catalyzed Sonogashira coupling of 4-iodoisoxazole derivatives. It offers a deep dive into the reaction mechanism, a step-by-step experimental procedure, and critical insights into optimizing reaction conditions and troubleshooting common issues.

The Catalytic Heart of the Reaction: Mechanism of the Sonogashira Coupling

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6] Understanding these cycles is paramount for rational optimization and troubleshooting.

-

The Palladium Cycle: This is the main engine of the cross-coupling. It begins with the active Pd(0) species undergoing oxidative addition with the 4-iodoisoxazole, forming a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species.[6] The base's primary role is to deprotonate the alkyne, facilitating this step.[8]

-

Transmetalation: The newly formed copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation , regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the isoxazole and the alkyne fragments, undergoes reductive elimination . This final step forms the desired C-C bond of the product, 4-alkynylisoxazole, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Caption: Figure 1: The Sonogashira Catalytic Cycle

Experimental Protocol: Synthesis of 4-Alkynylisoxazoles

This protocol provides a general procedure for the coupling of a 3,5-disubstituted-4-iodoisoxazole with a terminal alkyne.[10] Reaction monitoring should be performed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

-

Substrates: 3,5-disubstituted-4-iodoisoxazole (1.0 equiv.), Terminal Alkyne (1.2-1.5 equiv.)

-

Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Co-catalyst: Copper(I) Iodide (CuI) (4-10 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF)

-

Inert Gas: Argon or Nitrogen

Equipment Setup

-

Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Inert gas line (Argon or Nitrogen manifold).

-

Syringes for liquid transfer.

-

Heating mantle or oil bath with temperature control.

Step-by-Step Reaction Procedure

-

Flask Preparation: To an oven-dried Schlenk flask, add the 4-iodoisoxazole (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. This is critical to prevent catalyst degradation and Glaser-Hay homocoupling of the alkyne.[7][11]

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N) via syringe.

-

Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution may change color.

-

Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). The optimal temperature is substrate-dependent; aryl iodides are often reactive at room temperature, while less reactive partners may require heating.[7]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 4-iodoisoxazole is consumed.

Work-up and Purification

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove catalyst residues and inorganic salts.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-alkynylisoxazole.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Navigating the Functionalization Landscape of Isoxazole and Pyrazole Systems: A Comparative Guide to C-H Activation and Halogen Exchange Strategies

Introduction: The Central Role of Isoxazoles and Pyrazoles in Modern Drug Discovery

The isoxazole and pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. The strategic functionalization of these five-membered nitrogen-containing heterocycles is therefore a cornerstone of modern drug development, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, comparative analysis of two powerful and increasingly utilized functionalization strategies: direct C-H activation and halogen exchange. We will delve into the mechanistic underpinnings of each approach, provide field-proven protocols, and offer a logical framework for selecting the optimal strategy based on the specific synthetic challenge at hand.

Pillar 1: The Principle of Direct C-H Activation

Direct C-H activation has emerged as a transformative approach in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalization.[3][4][5][6][7] In the context of isoxazole and pyrazole systems, transition-metal catalysis, particularly with palladium, has been instrumental in achieving regioselective C-C and C-heteroatom bond formation.[4][5][7]

The general mechanism for a palladium-catalyzed direct C-H arylation, a widely employed transformation, is depicted below. The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium catalyst. Subsequent coordination of the heterocycle and C-H bond cleavage, often the rate-determining step, leads to the formation of a palladacycle intermediate. Reductive elimination then furnishes the desired functionalized heterocycle and regenerates the active palladium catalyst.

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed C-H Arylation

Caption: A simplified representation of the catalytic cycle for direct C-H arylation.

Regioselectivity in C-H Activation of Isoxazoles and Pyrazoles

A critical consideration in C-H activation is regioselectivity. The inherent electronic properties of the isoxazole and pyrazole rings, as well as the presence of directing groups, play a crucial role in determining the site of functionalization.

-

Pyrazoles: The regioselectivity of C-H functionalization in pyrazoles is highly dependent on the substitution pattern and the reaction conditions. For N-substituted pyrazoles, the C5 position is often the most kinetically acidic and therefore the most reactive towards deprotonation and subsequent functionalization.[1] However, functionalization at the C3 and C4 positions can also be achieved, sometimes necessitating the use of directing groups or specific catalytic systems to overcome the inherent reactivity preferences.[1]

-

Isoxazoles: In the case of isoxazoles, the C5-H bond is generally the most susceptible to activation, a fact that has been exploited in the development of regioselective C-H arylation protocols.[8] The acidity of the C5 proton is enhanced by the adjacent oxygen atom. Functionalization at other positions of the isoxazole ring via C-H activation is more challenging and often requires bespoke strategies.

Pillar 2: The Principle of Halogen Exchange

Halogen-metal exchange is a powerful and well-established method for the generation of organometallic intermediates, which can then be trapped with a wide variety of electrophiles.[9][10] This two-step approach, involving the initial introduction of a halogen atom onto the heterocyclic core followed by its exchange with a metal (typically lithium or magnesium), offers a high degree of predictability and control over the site of functionalization.[9][11]

The most common variant is the lithium-halogen exchange, which is typically performed at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium.[12] The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl.[9] The resulting lithiated heterocycle is a potent nucleophile that can react with a diverse array of electrophiles to introduce new functional groups.

Diagram 2: General Workflow for Functionalization via Halogen Exchange

Caption: A guide to selecting between C-H activation and halogen exchange.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Direct C5-Arylation of 3-Phenylisoxazole

This protocol is adapted from the work of Sasai and co-workers and demonstrates the regioselective C-H arylation of an isoxazole at the C5 position. [8] Materials:

-

3-Phenylisoxazole

-

Aryl iodide (e.g., 4-iodotoluene)

-

Palladium(II) chloride (PdCl₂)

-

1,2-Bis(diphenylphosphino)benzene (dppb)

-

Silver(I) fluoride (AgF)

-

Anhydrous N,N-dimethylacetamide (DMA)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or equivalent reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂ (5 mol%), dppb (10 mol%), and AgF (2.0 equiv.).

-

Add 3-phenylisoxazole (1.0 equiv.) and the aryl iodide (1.2 equiv.).

-

Add anhydrous DMA to achieve a suitable concentration (e.g., 0.2 M).

-

Seal the flask and stir the reaction mixture at 120 °C for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-phenylisoxazole.

Self-Validation:

-

Expected Outcome: Formation of the C5-arylated product as the major regioisomer.

-

Troubleshooting: Low conversion may be addressed by increasing the reaction temperature or time. The formation of side products may necessitate re-optimization of the catalyst, ligand, or base.

Protocol 2: Functionalization of 4-Iodopyrazole via Lithium-Halogen Exchange

This protocol provides a general procedure for the functionalization of a halogenated pyrazole via lithium-halogen exchange and subsequent electrophilic quench. [13] Materials:

-

1-Substituted-4-iodopyrazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Electrophile (e.g., benzaldehyde, dimethylformamide)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or equivalent reaction vessel with a thermometer

-

Magnetic stirrer and low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 1-substituted-4-iodopyrazole (1.0 equiv.) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30-60 minutes.

-

Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.

-

Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

-

Expected Outcome: Formation of the 4-functionalized pyrazole.

-

Troubleshooting: Incomplete lithium-halogen exchange can be addressed by using a slight excess of n-BuLi or extending the reaction time at low temperature. The formation of byproducts from the reaction of n-BuLi with the electrophile can be minimized by ensuring complete consumption of the organolithium reagent before the addition of the electrophile.

Conclusion

Both C-H activation and halogen exchange represent powerful strategies for the functionalization of isoxazole and pyrazole systems, each with its own set of advantages and limitations. C-H activation offers a more direct and atom-economical approach, while halogen exchange provides a highly predictable and often more readily scalable route to a wide range of derivatives. A thorough understanding of the principles and practical considerations outlined in this application note will empower researchers to make informed decisions and efficiently advance their drug discovery and development programs.

References

-

Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C−H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]

-

Gule, N. P., & Singh, G. S. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. [Link]

-

Pürstinger, G., Schöfberger, W., & Fischer, J. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 934–943. [Link]

-

Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]

-

Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(31), 5979-5991. [Link]

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(24), 5203–5205. [Link]

-

Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

-

Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. [Link]

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—a review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

-

Yoo, E. J., Ma, S., & Baik, M. H. (2010). A computational study of the mechanism of the palladium-catalyzed C–H activation/C–C coupling reaction between 2-phenylpyridine and ethyl acrylate. Journal of the American Chemical Society, 132(48), 17234-17245. [Link]

-

Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl–aryl bond formation by transition-metal-catalyzed direct arylation. Chemical Reviews, 107(1), 174-238. [Link]

-

Konoike, T., Kanda, Y., & Araki, Y. (1996). Directed lithiation of N-(tert-butoxycarbonyl)aminoisoxazole: Synthesis of 4-substituted aminoisoxazoles. Tetrahedron Letters, 37(19), 3339-3342. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and amine-directed metalation in synthesis. Chemical Reviews, 90(6), 879-933. [Link]

-

Gilman, H., & Jacoby, A. L. (1939). The Metalation of Furan. Journal of the American Chemical Society, 61(1), 106-109. [Link]

-

Wittig, G., & Pockels, U. (1940). Zur Austauschbarkeit von Wasserstoff gegen Lithium in aromatisch gebundenem Methoxyl. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1202. [Link]

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

-

Wikipedia. (n.d.). Metal–halogen exchange. [Link]

-

Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

- Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). Metalated heterocycles and their applications in synthesis. In The Chemistry of Organolithium Compounds (pp. 823-888). John Wiley & Sons, Ltd.

- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.

- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.

- Hartwig, J. F. (2010).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. ethz.ch [ethz.ch]

- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical agents due to its versatile biological activities.[1][2] The specific target molecule, 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole, represents a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery programs. The presence of the 4-iodo substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space.[3][4][5] This document provides a comprehensive guide for the scalable synthesis of this valuable intermediate, detailing two robust synthetic routes and offering insights into process optimization for research and development professionals.